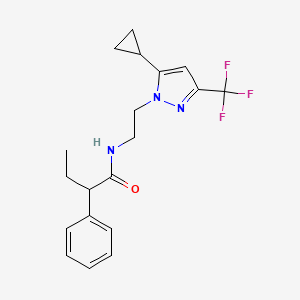

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is a chemically significant compound widely used in various fields, such as pharmaceuticals and chemical research. Its unique structure, featuring a pyrazole ring with a trifluoromethyl group, confers specific properties that make it suitable for diverse applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide involves multi-step procedures, starting with the formation of the pyrazole ring and subsequent functionalization. Key reaction conditions include:

Cyclization: : Using hydrazine and a diketone to form the pyrazole ring.

Alkylation: : Introducing the trifluoromethyl group through electrophilic substitution.

Coupling: : Connecting the pyrazole moiety with the butanamide derivative.

Industrial Production Methods

Industrial synthesis scales up these methods with optimized reaction conditions:

Continuous Flow Chemistry: : Enhances yield and efficiency.

Catalysis: : Utilizes metal catalysts to accelerate specific reaction steps.

Purification: : Employs chromatographic techniques to isolate the desired compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide undergoes several types of chemical reactions, including:

Oxidation: : Typically forms oxo derivatives under mild conditions.

Reduction: : Converts to amine derivatives using reducing agents.

Substitution: : Facilitates halogenation or nitration at specific positions.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Halogens like chlorine and bromine, nitric acid for nitration.

Major Products

Oxidized Products: : Oxo-functionalized derivatives.

Reduced Products: : Amino-functionalized derivatives.

Substituted Products: : Halogenated or nitrated compounds.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis Intermediates: : Serves as a key building block in complex organic syntheses.

Catalysis: : Participates in catalytic cycles for specific chemical transformations.

Biology

Enzyme Inhibitors: : Functions as a potent inhibitor in biochemical assays.

Biological Probes: : Used to study biological pathways and interactions.

Medicine

Pharmaceuticals: : Investigated for potential therapeutic properties.

Drug Design: : Acts as a lead compound in the development of new drugs.

Industry

Material Science: : Involved in the synthesis of advanced materials.

Agrochemicals: : Utilized in the development of crop protection agents.

Mecanismo De Acción

Effects

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide interacts with molecular targets such as enzymes and receptors, modulating their activity. This interaction can either inhibit or activate specific biological pathways, leading to its observed effects.

Molecular Targets and Pathways

Enzymes: : Targets specific enzymes, altering their catalytic activities.

Receptors: : Binds to receptors, modulating signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide: : Lacks the trifluoromethyl group.

N-(2-(5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide: : Substitutes the cyclopropyl group with a phenyl group.

Uniqueness

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide stands out due to its trifluoromethyl and cyclopropyl groups, which enhance its stability and biological activity compared to similar compounds.

Hope this deep dive into this compound was helpful. Want to explore any specific section further?

Actividad Biológica

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structure, which includes a pyrazole ring and a trifluoromethyl group. The molecular formula is C16H19F3N2, with a molecular weight of approximately 320.34 g/mol. Its structural features contribute to its biological activity, particularly in modulating various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that compounds with similar structures exhibit:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Effects : Compounds in this class may inhibit inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases.

- CNS Activity : Some pyrazole derivatives are known to affect neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Biological Activity Data

A summary of biological activities associated with similar compounds is provided below:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including those structurally similar to this compound. The results demonstrated that these compounds exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing significant activity against resistant strains like MRSA .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of pyrazole derivatives in murine models. The study found that treatment with these compounds led to decreased levels of pro-inflammatory cytokines, suggesting their utility in managing chronic inflammatory conditions .

Propiedades

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N3O/c1-2-15(13-6-4-3-5-7-13)18(26)23-10-11-25-16(14-8-9-14)12-17(24-25)19(20,21)22/h3-7,12,14-15H,2,8-11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVLADLRGLHHPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.